Barbituric acid, 5-(2-benzyloxyethyl)-5-ethyl-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barbituric acid, 5-(2-benzyloxyethyl)-5-ethyl-, sodium salt is a derivative of barbituric acid, a compound known for its central nervous system depressant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid, 5-(2-benzyloxyethyl)-5-ethyl-, sodium salt typically involves the alkylation of barbituric acid derivatives. One common method includes the reaction of barbituric acid with 2-benzyloxyethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Barbituric acid, 5-(2-benzyloxyethyl)-5-ethyl-, sodium salt undergoes various chemical reactions, including:
Oxidation: The benzyloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced using hydrogenation methods to remove the benzyloxy group.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzyloxyethyl aldehydes or carboxylic acids.
Reduction: Ethyl-substituted barbituric acid derivatives.
Substitution: Various alkylated barbituric acid derivatives.
Scientific Research Applications
Barbituric acid, 5-(2-benzyloxyethyl)-5-ethyl-, sodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of central nervous system disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of barbituric acid, 5-(2-benzyloxyethyl)-5-ethyl-, sodium salt involves its interaction with central nervous system receptors. The compound can bind to GABA receptors, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. Additionally, the benzyloxyethyl group may influence its binding affinity and selectivity for different receptor subtypes .
Comparison with Similar Compounds
Similar Compounds
Barbituric acid: The parent compound, known for its sedative properties.
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Thiopental: A barbiturate used as an anesthetic agent.
Uniqueness
Barbituric acid, 5-(2-benzyloxyethyl)-5-ethyl-, sodium salt is unique due to the presence of the benzyloxyethyl group, which can modify its pharmacokinetic and pharmacodynamic properties. This structural modification can lead to differences in its therapeutic effects, receptor binding affinity, and metabolic stability compared to other barbiturates .
Properties
CAS No. |
66942-02-7 |
---|---|
Molecular Formula |
C15H17N2NaO4 |
Molecular Weight |
312.30 g/mol |
IUPAC Name |
sodium;5-ethyl-4,6-dioxo-5-(2-phenylmethoxyethyl)-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C15H18N2O4.Na/c1-2-15(12(18)16-14(20)17-13(15)19)8-9-21-10-11-6-4-3-5-7-11;/h3-7H,2,8-10H2,1H3,(H2,16,17,18,19,20);/q;+1/p-1 |
InChI Key |
NLTXCCGSKUCJAP-UHFFFAOYSA-M |
Canonical SMILES |
CCC1(C(=O)NC(=NC1=O)[O-])CCOCC2=CC=CC=C2.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.